molecular formula C20H18N2S3 B15018849 3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile

3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B15018849
M. Wt: 382.6 g/mol
InChI Key: QRWWDVIXFUUXCS-UHFFFAOYSA-N
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Description

3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile is a complex organic compound featuring a thiazole ring substituted with two 3-methylbenzylsulfanyl groups and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzyl mercaptan with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazole ring and sulfanyl groups may play a role in binding to enzymes or receptors, modulating their activity. The carbonitrile group could also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[(3-methylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of sulfanyl groups and a carbonitrile group makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H18N2S3

Molecular Weight

382.6 g/mol

IUPAC Name

3,5-bis[(3-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C20H18N2S3/c1-14-5-3-7-16(9-14)12-23-19-18(11-21)20(25-22-19)24-13-17-8-4-6-15(2)10-17/h3-10H,12-13H2,1-2H3

InChI Key

QRWWDVIXFUUXCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=C(C(=NS2)SCC3=CC=CC(=C3)C)C#N

Origin of Product

United States

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